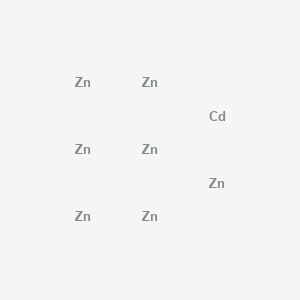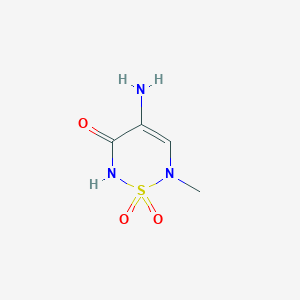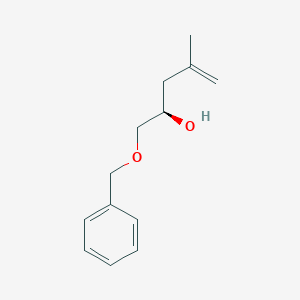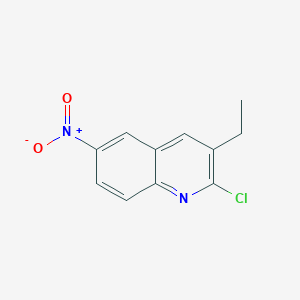
Cadmium;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium and zinc are two elements that belong to Group 12 of the periodic table. Cadmium is a soft, bluish-white metal that is chemically similar to zinc but is denser and softer. Zinc is a bluish-silver, lustrous metal that is essential for all living organisms. Both elements are often found together in nature and have various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cadmium-doped zinc oxide nanoparticles can be synthesized via the sol-gel method. This involves the preparation of a sol, which is a colloidal solution, and then transforming it into a gel by removing the solvent. The nanoparticles are then obtained by drying and calcining the gel .
Industrial Production Methods
Cadmium is primarily produced as a by-product of zinc refining. Zinc ores, such as sphalerite, contain small amounts of cadmium, which is extracted during the zinc production process. The cadmium is concentrated in the fumes during the roasting of zinc sulfide, which are then treated to obtain cadmium .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium and zinc undergo various types of chemical reactions, including oxidation, reduction, and substitution. For example, cadmium reacts with oxygen to form cadmium oxide, and with halogens to form cadmium halides .
Common Reagents and Conditions
Oxidation: Cadmium reacts with oxygen at elevated temperatures to form cadmium oxide.
Reduction: Cadmium can be reduced from its compounds using reducing agents like hydrogen.
Substitution: Cadmium can react with halogens to form cadmium halides, such as cadmium chloride when reacting with hydrochloric acid.
Major Products
Cadmium Oxide (CdO): Formed by the oxidation of cadmium.
Cadmium Chloride (CdCl₂): Formed by the reaction of cadmium with hydrochloric acid.
Aplicaciones Científicas De Investigación
Cadmium and zinc have numerous scientific research applications:
Mecanismo De Acción
The mechanism by which cadmium and zinc exert their effects involves various molecular targets and pathways. For instance, cadmium can induce oxidative stress by generating reactive oxygen species, which can damage cellular components. Zinc, on the other hand, is involved in the regulation of metal-induced reactive oxygen species signaling pathways, which play a role in metal detoxification and tolerance .
Comparación Con Compuestos Similares
Cadmium and zinc are chemically similar to mercury, another Group 12 element. cadmium and zinc are less toxic than mercury and have different industrial applications. For example, while mercury is used in thermometers and fluorescent lamps, cadmium is used in batteries, and zinc is used for galvanizing iron .
Similar Compounds
Mercury (Hg): Similar in chemical properties but more toxic.
Lead (Pb): Often found in similar industrial applications but has different chemical properties.
Copper (Cu): Shares some industrial applications with zinc but has different chemical properties.
Propiedades
Número CAS |
647831-91-2 |
|---|---|
Fórmula molecular |
CdZn7 |
Peso molecular |
570.1 g/mol |
Nombre IUPAC |
cadmium;zinc |
InChI |
InChI=1S/Cd.7Zn |
Clave InChI |
BNGQILQUGLGEFP-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)


![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B12597567.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)

![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)

![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)

![N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide](/img/structure/B12597637.png)
![5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide](/img/structure/B12597639.png)

